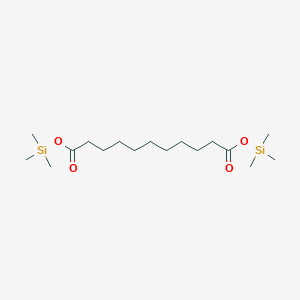

Bis(trimethylsilyl) undecanedioate

Description

Bis(trimethylsilyl) undecanedioate is a silylated ester derivative of undecanedioic acid, where the hydroxyl groups of the dicarboxylic acid are replaced by trimethylsilyl (TMS) groups. Silylation typically enhances lipophilicity, reduces polarity, and improves thermal stability compared to non-silylated counterparts . Such modifications are critical in applications like polymer synthesis, surface coatings, and chemical intermediates where controlled reactivity and solubility are required .

Properties

CAS No. |

106450-25-3 |

|---|---|

Molecular Formula |

C17H36O4Si2 |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

bis(trimethylsilyl) undecanedioate |

InChI |

InChI=1S/C17H36O4Si2/c1-22(2,3)20-16(18)14-12-10-8-7-9-11-13-15-17(19)21-23(4,5)6/h7-15H2,1-6H3 |

InChI Key |

WANRKRMIBVTYBU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Undecanedioate Esters

The closest structural analogs are esters of undecanedioic acid with varying alkyl or silyl substituents. Key examples include:

Key Differences :

- Volatility : TMS groups reduce volatility compared to methyl/ethyl esters due to increased molecular weight and steric bulk .

- Hydrolysis Stability : Silyl esters resist hydrolysis under neutral conditions but cleave under acidic/basic conditions, unlike alkyl esters, which hydrolyze more readily .

- Applications : Alkyl esters (e.g., dimethyl decanedioate) are industrial additives, whereas silylated versions may serve as intermediates in fine chemicals or hydrophobic coatings .

Other Silylated Compounds

This compound shares functional similarities with silylated amines, amides, and ethers:

Comparison Insights :

- Reactivity : Silylated amines and amides (e.g., BSA) prioritize deprotonation or protection of functional groups, while silylated esters like this compound may focus on solubility modulation or polymer stabilization.

- Environmental Behavior: Silyl ethers (e.g., 1,10-Bis-Trimethoxysilyl Decane) hydrolyze to form silanols, whereas silyl esters likely degrade to undecanedioic acid and TMS derivatives, impacting their environmental fate .

Long-Chain Silylated Acids

Tris(O-trimethylsilyl) hydroxydodecanedioic acid (C12 chain, three TMS groups) provides further context:

- Chain Length : Longer alkyl chains (C12 vs. C11) increase hydrophobicity but reduce compatibility with polar solvents.

Preparation Methods

Reaction Mechanism and Conditions

Undecanedioic acid undergoes sequential silylation at both carboxylic acid groups:

Key parameters :

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Stoichiometry : A 2.2:1 molar ratio of Me₃SiCl to diacid ensures complete silylation.

-

Base : Triethylamine neutralizes HCl, driving the reaction forward.

Challenges :

-

Undecanedioic acid’s limited solubility may necessitate prolonged reaction times or elevated temperatures.

-

Moisture sensitivity requires strict inert conditions (e.g., N₂ atmosphere).

Catalytic Silylation Using Dual-Component Catalysts

Building on Chinese Patent CN105131026A, which describes N,O-bis(trimethylsilyl)acetamide (BSA) synthesis, dual catalysts like dimethylaniline and imidazole could accelerate silylation.

Procedure :

-

Charge undecanedioic acid (1 equiv), Et₃N (4 equiv), dimethylaniline (0.1–0.5 wt%), and imidazole (0.08–0.6 wt%) into a reactor.

-

Add Me₃SiCl (4.03:1 molar ratio to diacid) dropwise at <50°C.

Advantages :

-

Catalysts enhance reaction efficiency, reducing time and energy consumption.

-

Yields >90% and purity >99% are achievable under optimized conditions.

Lewis Acid-Mediated Silylation

The PMC study demonstrates that Lewis acids like ZnCl₂ or TMSOTf (trimethylsilyl triflate) can activate silylating agents. For undecanedioic acid, this method might involve:

Steps :

-

Pre-silylate the diacid with Me₃SiCl/Et₃N to form a mono-silylated intermediate.

-

Introduce ZnCl₂ (5–10 mol%) to activate the remaining carboxylic acid group for a second silylation.

Conditions :

Outcome :

Reactive Distillation for Byproduct Removal

Adapting US Patent US4276423, reactive distillation could improve yield by continuously removing volatile byproducts (e.g., HCl, Et₃NHCl).

Setup :

Process :

-

React undecanedioic acid with excess Me₃SiCl under vacuum.

-

Distill off Et₃NHCl and unreacted Me₃SiCl during the reaction.

Efficiency :

Comparative Analysis of Methods

Key Observations :

-

Dual catalysts offer the best balance of yield and purity but require precise catalyst loading.

-

Reactive distillation achieves high yields but demands specialized equipment.

-

Lewis acids improve kinetics but introduce complexity in post-reaction purification.

Challenges and Optimization Strategies

Incomplete Silylation

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/handling.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Ventilation : Maintain airflow >0.5 m/s to avoid vapor accumulation (TLV: 5 ppm for TMS reagents) .

What role does this compound play in synthesizing metal-organic complexes?

Advanced Research Question

The compound acts as a ligand precursor in coordination chemistry. For example:

- Lanthanide Complexes : React with tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) to form stable La³⁺ complexes for catalytic applications.

- Stoichiometry : A 3:1 ligand-to-metal ratio optimizes complex stability in nonpolar solvents .

- Characterization : Use X-ray crystallography to confirm octahedral coordination geometry.

How do alternative silylating agents (e.g., BSA vs. HMDS) affect the reactivity of undecanedioic acid?

Advanced Research Question

- BSA : Faster reaction times (1–2 hrs) due to acetamide leaving group, but may require acidic catalysts (e.g., TMSOTf).

- HMDS : Slower (6–8 hrs) but produces less byproduct (NH₃). Ideal for acid-sensitive substrates.

- Yield Comparison : BSA achieves ~90% yield vs. HMDS (~75%) under identical conditions .

What analytical techniques are most reliable for quantifying this compound in mixed reaction systems?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.